N-benzylpyrrolidin-3-amine is a compound belonging to the class of pyrrolidine derivatives, which are nitrogen-containing heterocycles known for their diverse biological activities. This compound features a benzyl group attached to the nitrogen atom of a pyrrolidine ring, specifically at the 3-position. Pyrrolidine derivatives are significant in medicinal chemistry due to their potential therapeutic effects, including anti-inflammatory, analgesic, and anticonvulsant properties.
N-benzylpyrrolidin-3-amine can be synthesized through various methods, often involving the reaction of benzylamine with pyrrolidine derivatives. The specific synthesis routes can vary based on the desired purity and yield, as well as the presence of other functional groups that may be required in the final product.
N-benzylpyrrolidin-3-amine is classified as an organic compound and a secondary amine. It is part of a broader category of compounds that includes various substituted pyrrolidines, which have applications in pharmaceuticals and organic synthesis.
Several synthetic pathways have been reported for the preparation of N-benzylpyrrolidin-3-amine. A common approach involves:
For instance, one method details the synthesis of N-benzyl-3-pyrrolidone through an efficient process involving fewer steps and high yields. The process includes:
The synthesis often requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. For example, cooling reaction mixtures to specific temperatures (e.g., -5 to 0 °C) during certain steps can enhance product formation.
N-benzylpyrrolidin-3-amine has a molecular formula of . Its structure consists of:
The molecular weight of N-benzylpyrrolidin-3-amine is approximately 174.24 g/mol. The compound exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural elucidation.
N-benzylpyrrolidin-3-amine can participate in various chemical reactions typical for amines and heterocycles. These include:
For instance, reactions involving lithium aluminum hydride or borane dimethylsulfide can reduce certain derivatives of N-benzylpyrrolidin-3-amine to yield aminopyrrolidines with varying substituents .
The mechanism by which N-benzylpyrrolidin-3-amine exerts its biological effects is not fully elucidated but may involve interactions with neurotransmitter systems or modulation of receptor activity. Pyrrolidine derivatives are known to influence pathways related to:
Research indicates that modifications in the pyrrolidine structure can significantly affect its pharmacological profile, suggesting that N-benzylpyrrolidin-3-amine could have varied effects based on its specific interactions within biological systems.
N-benzylpyrrolidin-3-amine is typically a colorless to pale yellow liquid or solid depending on its purity and form. It has a characteristic odor associated with amines.
The compound is soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water due to its hydrophobic benzyl group. Its reactivity profile includes susceptibility to oxidation and alkylation reactions typical for secondary amines.
Relevant data includes:
N-benzylpyrrolidin-3-amine has several potential scientific applications:
N-Benzylpyrrolidin-3-amine (CAS 18471-40-4) is a chiral secondary amine with the molecular formula C₁₁H₁₆N₂ and a molecular weight of 176.26 g/mol. Its structure features a pyrrolidine ring with an amine group at the 3-position and a benzyl substituent on the ring nitrogen. This configuration creates a stereogenic center at the 3-position, making enantioselective synthesis crucial for pharmacological applications. The (R)-enantiomer (CID 22940829) is specifically documented in PubChem [1] [6]. The compound's SMILES notation (NC1CN(CC2=CC=CC=C2)CC1) encodes its atomic connectivity, while the benzyl group provides aromatic character that influences both hydrophobic interactions and π-stacking capabilities [2] [6].
Key physicochemical properties include a density of 1.1±0.1 g/cm³, boiling point of 261.5±33.0°C, and flash point of 102.4±20.5°C. It exhibits moderate lipophilicity (LogP ~1.03) and a polar surface area of 29.26 Ų, suggesting reasonable blood-brain barrier permeability potential. The compound typically appears as a colorless to light yellow liquid and requires storage under inert atmospheres at room temperature to prevent degradation [2] [4] [6].
Table 1: Fundamental Chemical Properties of N-Benzylpyrrolidin-3-amine
Property | Value |
---|---|
CAS Registry Number | 18471-40-4 |
IUPAC Name | 1-Benzylpyrrolidin-3-amine |
Molecular Formula | C₁₁H₁₆N₂ |
Molecular Weight | 176.26 g/mol |
Density | 1.1 ± 0.1 g/cm³ |
Boiling Point | 261.5 ± 33.0°C (760 mmHg) |
Flash Point | 102.4 ± 20.5°C |
Storage Conditions | Inert atmosphere, room temp |
MDL Number | MFCD00059036 |
The compound emerged as a structural hybrid of benzylamine—a well-studied pharmacophore—and pyrrolidine, a saturated nitrogen heterocycle. Benzylamine itself has historical significance in pharmaceutical synthesis, notably serving as a precursor in NASA's motion sickness medication during the Mercury-Atlas 6 mission [3]. The strategic incorporation of the pyrrolidine ring (a common motif in bioactive molecules) created a scaffold with enhanced three-dimensionality and conformational restraint compared to simple benzylamine derivatives [3] [5].
Early synthetic routes focused on racemic preparations via reductive amination or nucleophilic substitution. The Leuckart reaction—historically used for benzylamine synthesis—provided methodological inspiration [3]. Significant advances occurred with enantioselective methods, particularly resolutions of (±)-1-benzylpyrrolidin-3-amine and asymmetric hydrogenations, enabling access to stereochemically pure intermediates. This progression mirrored medicinal chemistry's broader shift toward chiral specificity in the 1990s [6]. The compound's initial applications were as a building block for neuroactive agents, leveraging its structural similarity to neurotransmitters. Patents from the 1980s–2000s describe its incorporation into ligands for monoamine receptors, establishing its versatility in central nervous system (CNS) drug discovery [5] [6].
N-Benzylpyrrolidin-3-amine has gained prominence as a privileged scaffold for designing multi-target ligands, particularly against complex neurodegenerative diseases. Its modular structure permits simultaneous pharmacophore modifications at three sites: the benzyl ring (aryl region), pyrrolidine nitrogen (basic center), and the 3-amine group (hydrogen-bond donor/acceptor) [5] [7]. This versatility enables conjugate hybridization with other bioactive moieties—such as antioxidants or metal chelators—without compromising intrinsic activity [7].
In Alzheimer's disease (AD) research, derivatives demonstrate remarkable polypharmacology. The core structure contributes to cholinesterase inhibition, while appended functionalities confer anti-aggregation, metal chelation, and radical-scavenging properties. For example, hybrid compounds 24b and 25b (see Table 2) inhibit butyrylcholinesterase (BuChE) at sub-micromolar concentrations (IC₅₀ 1.94–2.39 μM) while suppressing both amyloid-β (Aβ) and tau protein aggregation by 45–54% at 10 μM [7]. The secondary amine at C3 enables copper chelation, disrupting metal-mediated Aβ oligomerization—a key AD pathological mechanism. Simultaneously, the electron-rich benzyl group scavenges free radicals in ABTS and FRAP assays, mitigating oxidative stress [7].
Table 2: Multifunctional Pharmacological Profile of Key Derivatives
Derivative | BuChE IC₅₀ (μM) | Aβ Aggregation Inhibition (%) | Tau Aggregation Inhibition (%) | Antioxidant Activity | Copper Chelation |
---|---|---|---|---|---|
24b | 2.39 | 45 | 53 | +++ (ABTS/FRAP) | Selective |
25b | 1.94 | 49 | 54 | +++ (ABTS/FRAP) | Selective |
Beyond neurodegeneration, the scaffold serves in developing psychoactive agents. Structural similarities to benzylpiperazine (BZP) and α-methylbenzylamine enable exploration of neurotransmitter systems, though N-benzylpyrrolidin-3-amine itself lacks releasing activity [3] [5]. Modifications like 1-benzyl-3-(ethylamino)pyrrolidine (CAS 115445-21-1) refine receptor selectivity, illustrating the scaffold’s adaptability across therapeutic areas [5].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: